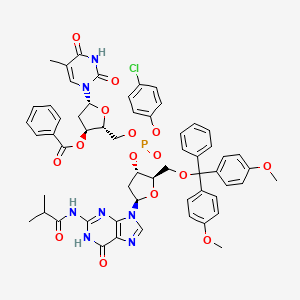
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core, a thiazolyl group, and a bromophenylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazinone core, followed by the introduction of the thiazolyl group and the bromophenylamino substituent. Common reagents used in these reactions include bromine, thiazole, and various amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- involves its interaction with specific molecular targets and pathways. The bromophenylamino group is believed to play a crucial role in its biological activity by binding to target proteins and enzymes. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- stands out due to its unique combination of structural features. Similar compounds include:
2H-1,4-Benzoxazin-3(4H)-one derivatives: These compounds share the benzoxazinone core but differ in their substituents.
Thiazolyl derivatives: Compounds with a thiazolyl group but different core structures.
Bromophenylamino derivatives: Compounds with a bromophenylamino group attached to different cores.
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-ethyl- lies in its specific combination of these groups, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
114566-69-7 |
|---|---|
Formule moléculaire |
C19H16BrN3O2S |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
6-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H16BrN3O2S/c1-2-23-16-9-12(3-8-17(16)25-10-18(23)24)15-11-26-19(22-15)21-14-6-4-13(20)5-7-14/h3-9,11H,2,10H2,1H3,(H,21,22) |
Clé InChI |
SSBAPPSNKLTBHM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


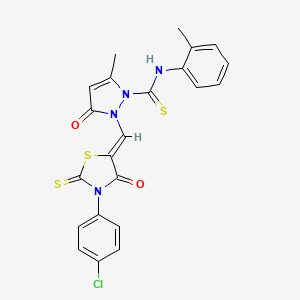
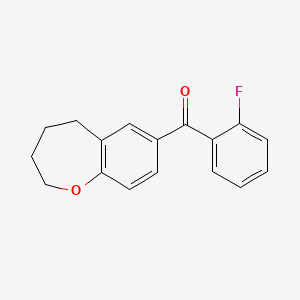

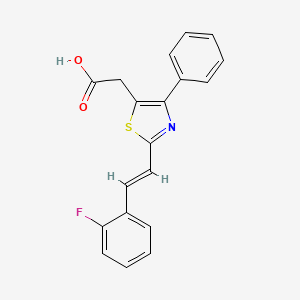

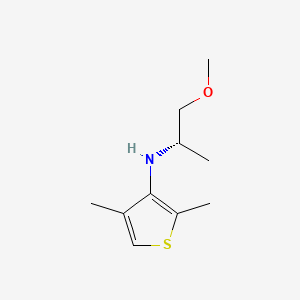




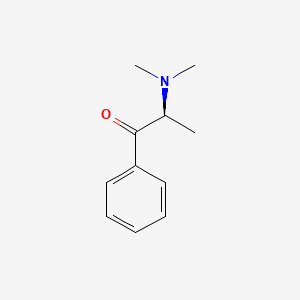
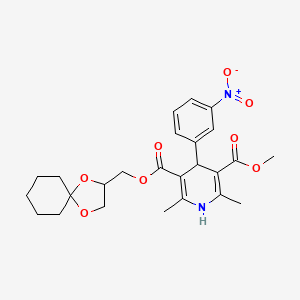
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
